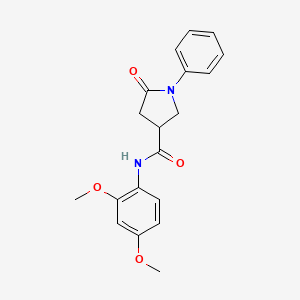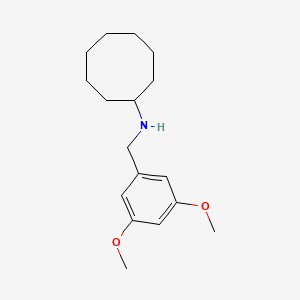![molecular formula C20H28N2O7 B5030870 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5030870.png)
1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate, also known as CP-122,288, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of serotonin levels in the brain, which plays a crucial role in mood regulation. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been shown to modulate the activity of the GABA-A receptor, which is the target of many anxiolytic drugs.
Biochemical and Physiological Effects:
1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. Additionally, it has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been reported to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is its selectivity for the 5-HT1B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many future directions for the study of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. One area of research could be the development of more potent and selective analogs of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. Another area of research could be the investigation of the potential use of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate in the treatment of other neurological and psychiatric disorders. Additionally, the role of the 5-HT1B receptor in various physiological processes could be further explored using 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate as a tool. Overall, 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has shown great potential in scientific research and could lead to the development of new therapeutic interventions in the future.
Métodos De Síntesis
The synthesis of 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate involves the reaction of 1-cyclopentylpiperazine with 4-methoxyphenylacetic acid, followed by the addition of oxalic acid. The resulting product is then purified by recrystallization. This synthesis method has been reported in various research articles and has been successfully replicated by many researchers.
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been reported to have potential in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. 1-cyclopentyl-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has also been studied for its potential use in drug addiction treatment.
Propiedades
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-(4-methoxyphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.C2H2O4/c1-22-16-6-8-17(9-7-16)23-14-18(21)20-12-10-19(11-13-20)15-4-2-3-5-15;3-1(4)2(5)6/h6-9,15H,2-5,10-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFNARZVHBHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)

![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
![4-{[2-(4-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B5030849.png)
![2-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5030850.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)
